REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:6]=[C:7]([O:13]C)[C:8]([O:11]C)=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].C(O)(=O)C.Br>O>[CH2:1]([C:5]1[CH:6]=[C:7]([OH:13])[C:8](=[CH:9][CH:10]=1)[OH:11])[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
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5.64 g
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Type
|
reactant
|
Smiles
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C(CCC)C=1C=C(C(=CC1)OC)OC
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Name
|
|
Quantity
|
18.54 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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55.62 g
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Type
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reactant
|
Smiles
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Br
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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EXTRACTION
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Details
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The separated oil was extracted with ether
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Type
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WASH
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Details
|
The ether solution was successively washed with 50 ml of water, 75 g of 5% aqueous sodium thiosulfate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The resulting solution was dried with anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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distilled off ether, and vacuum
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Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 3.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |